1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide
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Overview
Description
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide is a heterocyclic compound that belongs to the dithiin family This compound is characterized by a six-membered ring containing two sulfur atoms and a carboxylic acid group
Preparation Methods
The synthesis of 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide can be achieved through various synthetic routes. One common method involves the reaction of a suitable dithiol with a carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide has found applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of the dioxide functionality allows for redox reactions, which can modulate the activity of redox-sensitive proteins .
Comparison with Similar Compounds
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide can be compared with other similar compounds, such as 1,3-dithianes and 1,4-dithianes. While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, 1,4-dithiins offer unique reactivity due to the presence of the sulfur atoms in the ring .
Similar compounds include:
- 1,3-Dithiane
- 1,4-Dithiane
- 2,3-Dihydro-1,4-dithiin
The unique combination of the phenyl group and the dioxide functionality in this compound sets it apart from these related compounds, providing distinct chemical and biological properties .
Properties
CAS No. |
1082893-10-4 |
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Molecular Formula |
C11H10O4S2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1,1-dioxo-6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid |
InChI |
InChI=1S/C11H10O4S2/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13) |
InChI Key |
XNSWVYVTGIUSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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